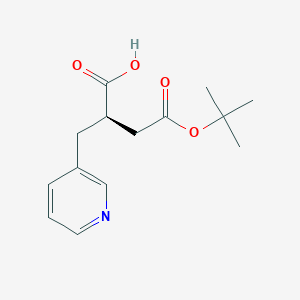![molecular formula C24H20INO5 B12945006 D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in peptide synthesis and proteomics studies due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- typically involves the protection of the amino group of D-tyrosine with a fluorenylmethyloxycarbonyl (Fmoc) group. The iodination of the tyrosine residue is achieved using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodinated tyrosine can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides are employed under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized peptides and proteins for research and commercial purposes .
Mécanisme D'action
The mechanism of action of D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The fluorenylmethyloxycarbonyl group provides protection during synthesis, which is later removed to yield the active peptide or protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester: Another protected tyrosine derivative used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine: A similar compound used in peptide synthesis with a different amino acid.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A protected phenylalanine derivative used in similar applications.
Uniqueness
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- is unique due to its iodinated tyrosine residue, which allows for specific chemical modifications and applications in peptide synthesis. The presence of the iodine atom provides additional reactivity compared to other protected amino acids .
Propriétés
Formule moléculaire |
C24H20INO5 |
|---|---|
Poids moléculaire |
529.3 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m1/s1 |
Clé InChI |
UAVWFAFIRLEPJJ-JOCHJYFZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)O)I)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


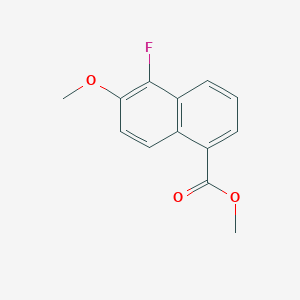
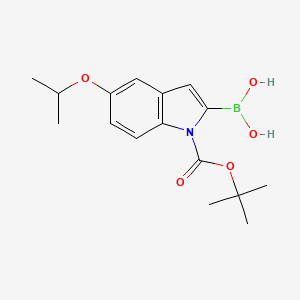
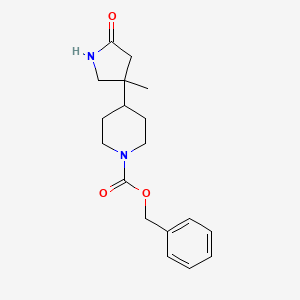
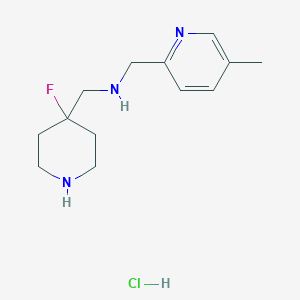
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
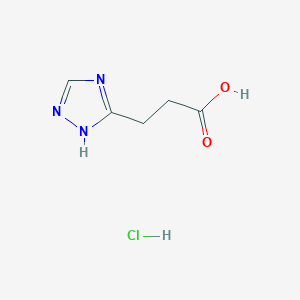
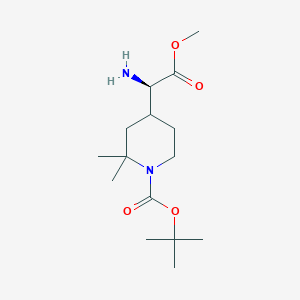

![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
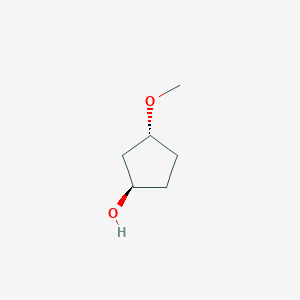
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
